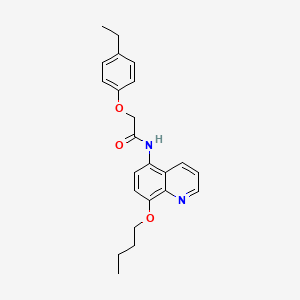
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a cyano group, a methoxyphenyl group, and a dihydronaphthalenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:
Formation of the Naphthalenyl Intermediate: The starting material, 2-cyano-3,3-dimethyl-3,4-dihydronaphthalene, is prepared through a series of reactions including Friedel-Crafts alkylation and subsequent nitrile formation.
Urea Formation: The intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-phenylurea: Lacks the methoxy group, leading to different chemical properties.
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-hydroxyphenyl)urea: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity.
Uniqueness
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H21N3O2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1-(2-cyano-3,3-dimethyl-4H-naphthalen-1-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H21N3O2/c1-21(2)12-14-6-4-5-7-17(14)19(18(21)13-22)24-20(25)23-15-8-10-16(26-3)11-9-15/h4-11H,12H2,1-3H3,(H2,23,24,25) |
Clé InChI |
MXHSHMFTFKWVEO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)NC3=CC=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11316653.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316662.png)
![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11316663.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11316664.png)
![6-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316665.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-methylbenzamide](/img/structure/B11316671.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11316678.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316701.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11316706.png)
![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316709.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11316724.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11316740.png)

![N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11316752.png)
